molecular formula C13H8BF7S B146079 S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate CAS No. 131880-16-5

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Cat. No. B146079
M. Wt: 340.07 g/mol
InChI Key: VTVISWLINKWMQZ-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent that has been developed to improve upon the drawbacks of previous reagents in this category. It is part of a class of compounds known as Umemoto's reagents, which have been refined to enhance their synthesis, properties, reactivity, and applications. These improvements have made the reagents more practical for use in both academic and industrial settings for the production of trifluoromethyl-containing compounds .

Synthesis Analysis

The synthesis of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the intramolecular cyclization of sulfoxide with fuming sulfuric acid, followed by a counteranion replacement reaction with sodium tetrafluoroborate. This method has been optimized to produce the reagent in a more straightforward manner, reducing the number of steps and the amount of waste generated in the process. The development of these methods has made the preparation of these salts more efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is characterized by the presence of a dibenzothiophenium core with a trifluoromethyl group attached to the sulfur atom. The introduction of fluorine atoms at specific positions on the dibenzothiophenium rings has been shown to significantly enhance the reactivity and thermal stability of these compounds. Theoretical calculations have been used to evaluate the conformational consequences of these structural modifications, particularly in the context of drug-like structures .

Chemical Reactions Analysis

The reactivity of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been extensively studied, with kinetic parameters determined for C-trifluoromethylation reactions. These studies have shown that the heterocyclic structure of the reagent contributes to its high reactivity, which is further enhanced by the presence of electron-withdrawing groups such as nitro groups. The reaction mechanism has been explored, with evidence suggesting that a side-on attack to the CF3-S bond may be applicable, rather than the conventional SN2 attack mechanism .

Physical and Chemical Properties Analysis

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate exhibits high thermal stability and reactivity, making it suitable for a wide range of applications. The reagent has been shown to be effective in trifluoromethylating various nucleophilic substrates, including carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines. Its physical and chemical properties have been tailored to decrease the chemical and environmental costs associated with its use, which is a significant advancement over previous trifluoromethylating agents .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including trifluoromethylation, is a significant process in the development of pharmaceuticals, agrochemicals, and functional materials due to the unique properties imparted by fluorine atoms. Recent advancements in aqueous fluoroalkylation have opened new avenues for environment-friendly and efficient synthesis methods. The use of water as a solvent or reactant in these reactions aligns with the principles of green chemistry, showcasing the potential of fluoroalkylation in sustainable organic synthesis. This method's significance lies in its ability to introduce fluorinated groups into molecules under mild and eco-friendly conditions, highlighting a key application of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate in facilitating these reactions (Song et al., 2018).

Herbicidal Activity

The development of new herbicides is crucial for agricultural productivity and pest management. Compounds derived from S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate have been explored for their herbicidal properties, demonstrating effective control of annual weeds and safe application on rice crops. The research in this area suggests a promising route for the synthesis of novel agrochemicals that are efficient and exhibit low environmental and mammalian toxicity, contributing to safer and more sustainable agricultural practices (Hwang et al., 2005).

CO2 Capture and Conversion

Addressing climate change necessitates innovative solutions for carbon capture and conversion. Research on nitrogen-doped porous polymers, potentially catalyzed or synthesized using S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, has shown significant promise for capturing CO2 from industrial emissions. These materials offer a sustainable and cost-effective approach to mitigating CO2's environmental impact by converting it into useful fuels or chemicals, thereby contributing to the circular carbon economy (Mukhtar et al., 2020).

Safety And Hazards

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate may be harmful by inhalation, ingestion, or skin absorption . It is incompatible with strong oxidizing agents, alkali metals, and amines . It should be kept in a tightly closed container in a cool, dry place and used in a fume hood .

Future Directions

The field of electrophilic trifluoromethylation, which includes the use of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, is constantly developing . The development of new, more efficient, and easy-to-handle electrophilic trifluoromethylating agents is an ongoing area of research .

properties

IUPAC Name

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVISWLINKWMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BF7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380541
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

CAS RN

131880-16-5
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE
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